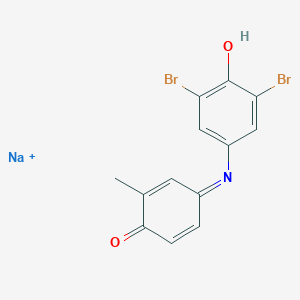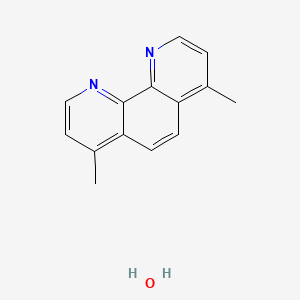
7-Fluoronaphthalen-2-ol
Übersicht
Beschreibung
7-Fluoronaphthalen-2-ol, also known as 7-Fluoronaphthol, is an organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a strong odor and is soluble in alcohol, ether, and other organic solvents. 7-Fluoronaphthol has a wide range of uses in the fields of chemistry, biology, and biochemistry, and is used as a reagent in various laboratory experiments. It is also used as a fluorescent probe in biomedical research, and as a marker for certain biochemical processes.
Wissenschaftliche Forschungsanwendungen
Thermal Expansion Properties
- Thermal Expansion Analysis : The thermal expansion properties of disordered forms of fluoronaphthalene derivatives, like 2-fluoronaphthalene, have been studied using X-ray and neutron diffraction. This research highlights the significance of thermal expansion anisotropy in these compounds (Meresse et al., 1979).
Biological Metabolism Insights
- Fungal Metabolism of Fluoronaphthalene : Research on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans provides insights into how fluoro substituents affect the biological processing of such compounds (Cerniglia et al., 1984).
Synthetic Methodology
- Synthesis of Fluoronaphthalene Derivatives : A practical synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride has been reported, demonstrating the development of safer and more efficient synthetic routes for fluoronaphthalene derivatives (Magano et al., 2008).
- Transition-Metal-Free Synthesis : A novel method for synthesizing fluorinated naphthols, including fluoronaphthalene derivatives, using a transition-metal-free protocol has been developed. This approach offers an efficient conversion of commercially available phenols into fluorine-containing naphthols (Hammann et al., 2014).
Spectroscopy and Chemical Analysis
- Microwave Spectroscopy of Fluoronaphthalene : The microwave spectrum of gaseous 2-fluoronaphthalene has been thoroughly analyzed, contributing to a deeper understanding of the structural properties of such compounds (Bak et al., 1962).
Fluorescence and Sensing Applications
- Enantioselective Fluorescence Sensing : Fluoronaphthalene derivatives have been used in the development of fluorescent probes for enantioselective sensing of carboxylic acids and amino acid derivatives (Wolf et al., 2006).
Chemical Reactivity and Interaction Studies
- Metalation and Regiochemistry : Studies on the metalation of 2-heterosubstituted naphthalenes, including fluoronaphthalene derivatives, provide insights into the factors influencing their chemical reactivity and regiochemistry (Ruzziconi et al., 2010).
Eigenschaften
IUPAC Name |
7-fluoronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBZMAQEXJMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631402 | |
| Record name | 7-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoronaphthalen-2-ol | |
CAS RN |
889884-94-0 | |
| Record name | 7-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



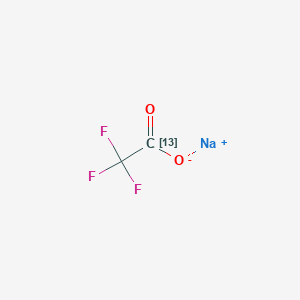
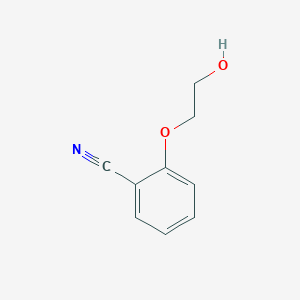
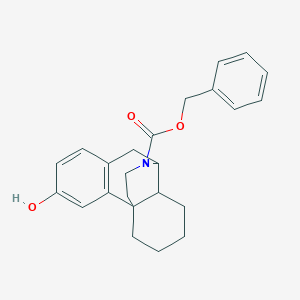
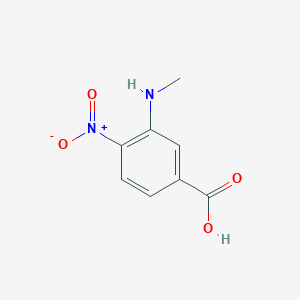
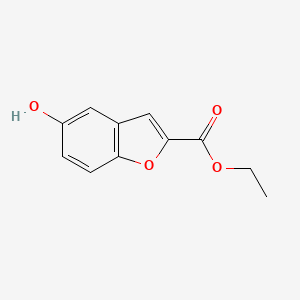
![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
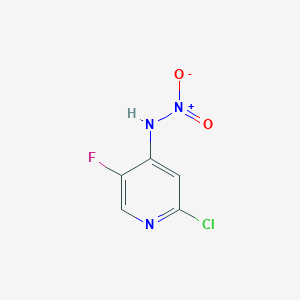
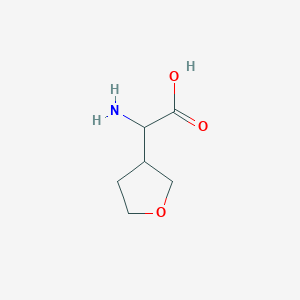

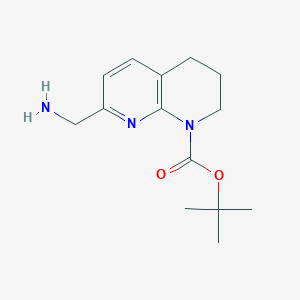
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
